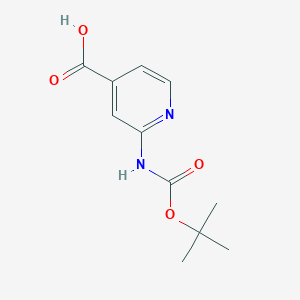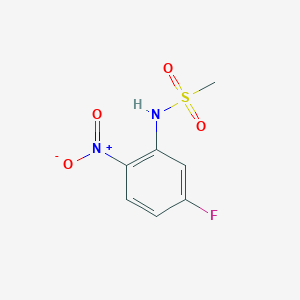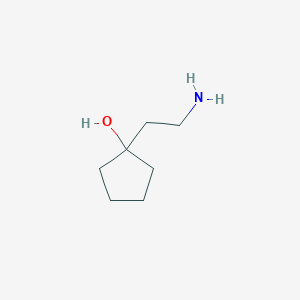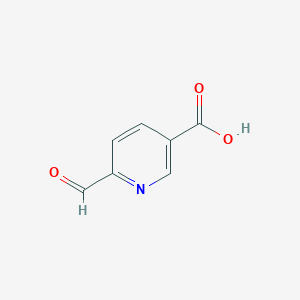
6-Formylnicotinic acid
説明
Synthesis Analysis
The synthesis of 2-[(2-Carboxyphenyl)amino]-6-formylnicotinic acid has been achieved via the photolysis of 2-Azidobenzoic acid in the presence of weak bases . The reaction was performed via irradiation of a mixture of azide and barium acetate monohydrate (or another acetate) in a 1,4-dioxane–water medium (1:1 v/v) for 1 hour using a low-pressure mercury lamp .Molecular Structure Analysis
The molecular formula of 6-Formylnicotinic acid is C7H5NO3 . The average mass is 151.120 Da and the monoisotopic mass is 151.026947 Da .科学的研究の応用
Infrared Spectroscopy and Structural Analysis
6-Formylnicotinic acid and its derivatives are studied extensively in the field of infrared spectroscopy. For instance, van Stipdonk et al. (2014) explored the gas-phase structure of deprotonated 6-hydroxynicotinic acid using infrared multiple-photon dissociation spectroscopy. This research aids in understanding the structural properties of such compounds, which are crucial in industrial applications and the study of N-heterocyclic compound tautomerization (van Stipdonk et al., 2014).
Electrocatalytic Carboxylation
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, which results in the formation of 6-aminonicotinic acid. This study highlights the potential of using 6-formylnicotinic acid derivatives in carbon dioxide utilization, contributing to sustainable chemical synthesis (Feng et al., 2010).
Pharmacological Research
Abdel‐Aziz et al. (2012) synthesized novel 6-aryl-2-methylnicotinic acid hydrazides and investigated their antiproliferative activity against leukemia cell lines. Such research demonstrates the potential of 6-formylnicotinic acid derivatives in developing new therapeutic agents (Abdel‐Aziz et al., 2012).
Green Chemistry and Catalysis
Zolfigol et al. (2013) reported on the use of isonicotinic acid as a dual and biological organocatalyst in the synthesis of pyranopyrazoles. This study contributes to the development of environmentally friendly catalytic processes in chemical synthesis (Zolfigol et al., 2013).
Photophysical Properties and Material Science
Dogra (2005) conducted studies on the solvatochromism and prototropism of 6-aminonicotinic acid, contributing to the understanding of its photophysical properties. This research is significant in the development of materials with specific optical characteristics (Dogra, 2005).
Electrochemical Studies and Synthesis
Mathieu et al. (1997) explored the electrochemical reduction of isonicotinic acid, providing insights into the reduction mechanisms of compounds like 6-formylnicotinic acid. This research can be instrumental in the electrochemical synthesis of such compounds (Mathieu et al., 1997).
Enzymatic Hydroxylation and Biotechnological Applications
Mizon (1995) discussed a process for producing 6-hydroxynicotinic acid from nicotinic acid using enzymatic hydroxylation. This approach is significant in biotechnological applications where specific hydroxylated derivatives are required (Mizon, 1995).
Bioconjugates and Radi
olabelling ApplicationsMeszaros et al. (2011) studied the use of 6-hydrazinonicotinic acid (HYNIC), an analogue of 6-formylnicotinic acid, as a bifunctional chelator for technetium in bioconjugates. This research provides valuable insights into the use of such compounds in radiolabeling for medical imaging and diagnostics (Meszaros et al., 2011).
Luminescent Hybrid Molecular Materials
Zhao and Yan (2005) demonstrated a novel path for modifying the hydroxyl group of 6-hydroxynicotinic acid to prepare luminescent organic-inorganic hybrid materials. This research is significant for the development of new materials with unique photophysical properties (Zhao & Yan, 2005).
Enzyme Catalysis and Gene Cloning
Nakano et al. (1999) focused on the purification, characterization, and gene cloning of 6-hydroxynicotinate 3-monooxygenase, an enzyme that catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This study contributes to the understanding of enzyme mechanisms and potential applications in biocatalysis (Nakano et al., 1999).
Safety And Hazards
The safety data sheet for a similar compound, Nicotinic acid, indicates that it causes serious eye irritation and is harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, avoiding release to the environment, and wearing eye protection . If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If eye irritation persists, get medical advice or attention .
特性
IUPAC Name |
6-formylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJUGNNSKQHFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295868 | |
| Record name | 6-Formyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Formylnicotinic acid | |
CAS RN |
6542-47-8 | |
| Record name | 6-Formyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6542-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Formyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



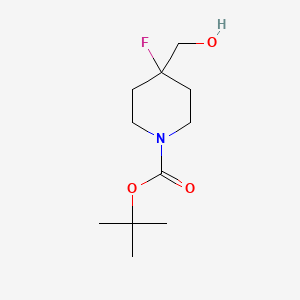

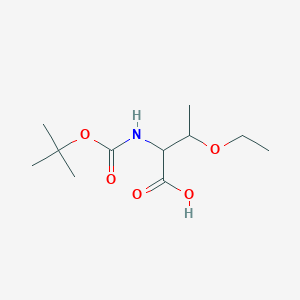


![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)

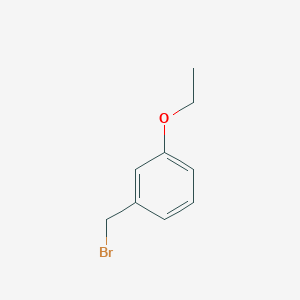

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)
